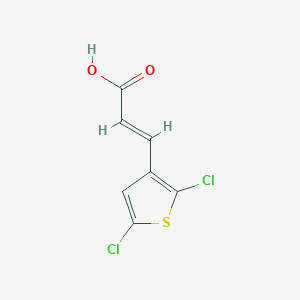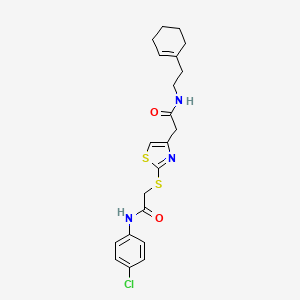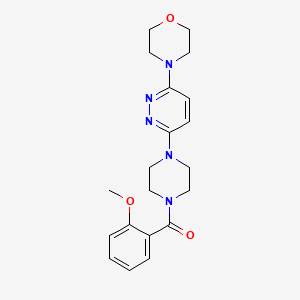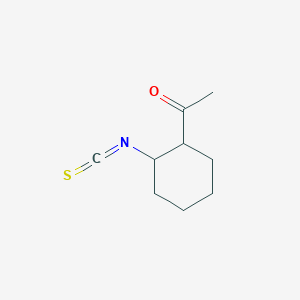![molecular formula C22H16ClN3O5 B2831430 8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034506-24-4](/img/structure/B2831430.png)
8-chloro-2-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups. It contains a chromene moiety (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a dipyridopyrimidinone moiety (a type of pyrimidine, which is a six-membered ring with two nitrogen atoms), and a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The chromene and dipyridopyrimidinone rings are likely to contribute to the rigidity of the molecule, while the carbonyl group could be involved in various interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would all influence its properties .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Scientific studies have developed methodologies for synthesizing chromene and pyrimidine derivatives, highlighting their structural diversity and potential for yielding compounds with significant biological activities. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, compounds related to the one , has been proposed, leveraging reactions with different reagents to achieve various derivatives (Osyanin et al., 2014). Additionally, the synthesis of chromene-annulated chlorins and their oxidation chemistry have been explored, illustrating the versatility of chromene-based compounds in chemical transformations (Hewage et al., 2017).
Biological Activities
Chromene and pyrimidine derivatives exhibit a range of biological activities, including antimicrobial properties. For example, Brønsted acidic ionic liquid catalysis has been used for the eco-friendly synthesis of novel fused pyrano pyrimidinones, demonstrating significant antimicrobial activity (Banothu et al., 2013). Similarly, substituted chromene compounds synthesized through various reactions have shown potential analgesic, anticonvulsant, and anti-inflammatory activities, indicating their pharmacological relevance (Abdelwahab & Fekry, 2022).
Antimicrobial and Antitubercular Activity
The antimicrobial and antitubercular activities of chromeno[2,3-d]pyrimidine derivatives have been specifically investigated, with some compounds exhibiting pronounced activities against Mycobacterium tuberculosis as well as various bacterial and fungal strains (Kamdar et al., 2011). These findings suggest the potential of these compounds in developing new antimicrobial agents.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
13-chloro-5-(8-methoxy-2-oxochromene-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O5/c1-30-17-4-2-3-12-9-14(22(29)31-19(12)17)20(27)25-8-7-16-15(11-25)21(28)26-10-13(23)5-6-18(26)24-16/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWDSMPNJLGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC4=C(C3)C(=O)N5C=C(C=CC5=N4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-[3-(Dimethylamino)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2831347.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2831348.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine dihydrochloride](/img/structure/B2831349.png)




amine hydrochloride](/img/structure/B2831359.png)

![2-(7-benzoyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2831364.png)

![N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2831367.png)
![N-[4-[[2-(naphthalen-1-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2831369.png)
![2-(4-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2831370.png)
